![molecular formula C41H30IrN3O B14799425 Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium is a complex organometallic compound that has garnered significant interest in the field of materials science and chemistry. This compound is known for its unique photophysical properties, making it a valuable component in various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium typically involves the coordination of iridium with ligands such as 2-(5-methylpyridin-2-yl)phenyl and 4-(pyridin-2-yl)dibenzo[b,d]furan. The process often includes the following steps:
Coordination Reaction: The ligands are then coordinated with an iridium precursor, such as iridium trichloride, under specific reaction conditions.
Purification: The resulting complex is purified using techniques like column chromatography to obtain the pure this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving automated synthesis and purification systems to ensure consistency and quality .
化学反応の分析
Types of Reactions
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the ligands, while reduction can produce reduced forms of the compound .
科学的研究の応用
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium has several scientific research applications:
Optoelectronics: It is widely used in the development of OLEDs due to its excellent photophysical properties, including high luminescence and stability.
Photocatalysis: The compound serves as a photocatalyst in various chemical reactions, aiding in the conversion of light energy into chemical energy.
Biological Imaging: Its luminescent properties make it useful in biological imaging techniques, allowing for the visualization of cellular processes.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
作用機序
The mechanism of action of Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium involves its interaction with light and subsequent energy transfer processes. The compound absorbs light, leading to an excited state that can transfer energy to other molecules or emit light as fluorescence . This process is facilitated by the unique electronic structure of the iridium complex and its ligands .
類似化合物との比較
Similar Compounds
Bis(2-phenylpyridinato)iridium(III) acetylacetonate: Another iridium complex used in OLEDs.
Tris(2-phenylpyridinato)iridium(III): Known for its high efficiency in light-emitting applications.
Bis(2-(2-pyridyl)phenyl)iridium(III) chloride: Used in photocatalysis and biological imaging.
Uniqueness
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium stands out due to its specific ligand structure, which imparts unique photophysical properties. Its combination of high luminescence, stability, and versatility in various applications makes it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C41H30IrN3O |
|---|---|
分子量 |
772.9 g/mol |
IUPAC名 |
2-(3H-dibenzofuran-3-id-4-yl)pyridine;iridium(3+);5-methyl-2-phenylpyridine |
InChI |
InChI=1S/C17H10NO.2C12H10N.Ir/c1-2-10-16-12(6-1)13-7-5-8-14(17(13)19-16)15-9-3-4-11-18-15;2*1-10-7-8-12(13-9-10)11-5-3-2-4-6-11;/h1-7,9-11H;2*2-5,7-9H,1H3;/q3*-1;+3 |
InChIキー |
NKSPBXIOCOXNQA-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=CC=CC=[C-]2.CC1=CN=C(C=C1)C2=CC=CC=[C-]2.C1=CC=C2C(=C1)C3=C(O2)C(=[C-]C=C3)C4=CC=CC=N4.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


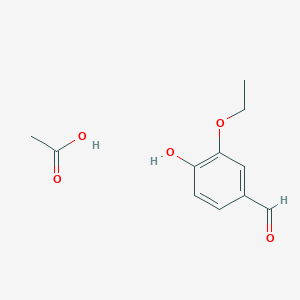
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14799350.png)
![2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid](/img/structure/B14799369.png)
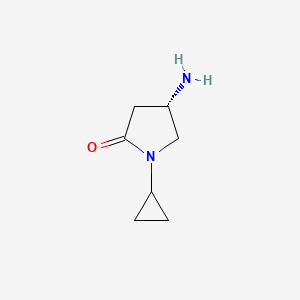
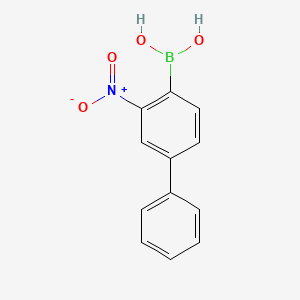
![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)
![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)
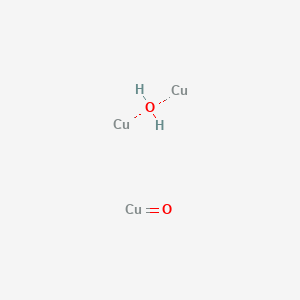
![3-bromo-4-tert-butyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14799399.png)
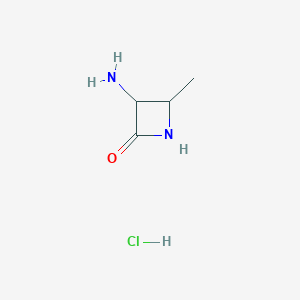
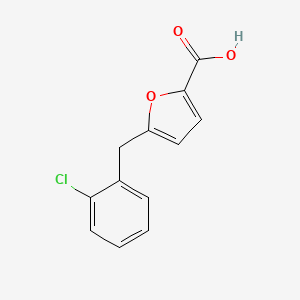
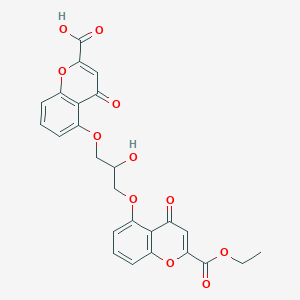

![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)
